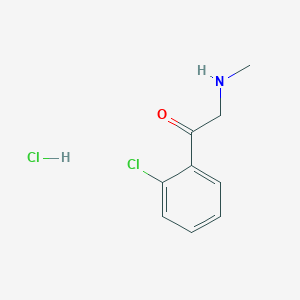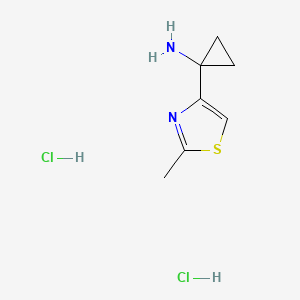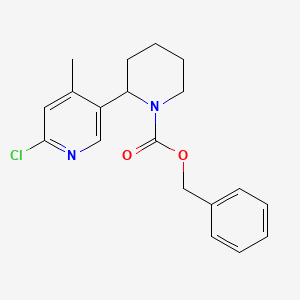
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids This compound features a piperidine ring substituted with a benzyl group and a 6-chloro-4-methylpyridin-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the piperidine ring with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to interact with cholinesterase receptors, inhibiting their activity. This interaction is facilitated by binding to the catalytic site of the enzyme, involving key residues such as tryptophan and phenylalanine .
Vergleich Mit ähnlichen Verbindungen
Donepezil: A cholinesterase inhibitor with a similar benzyl-piperidine structure.
Icaridin: A piperidine derivative used as an insect repellent.
Pyrazinamide: An anti-tubercular agent with a piperidine moiety.
Uniqueness: Benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 6-chloro-4-methylpyridin-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C19H21ClN2O2 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
benzyl 2-(6-chloro-4-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-11-18(20)21-12-16(14)17-9-5-6-10-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |
InChI-Schlüssel |
FKADAFHZTWFYMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)OCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)

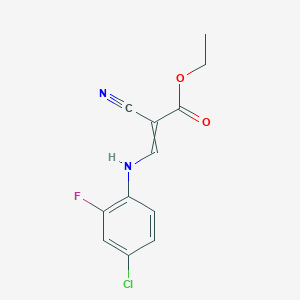
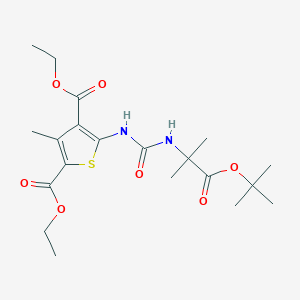
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)

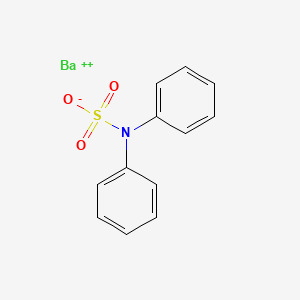
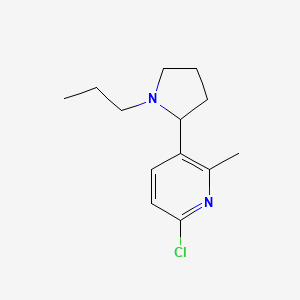
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)

